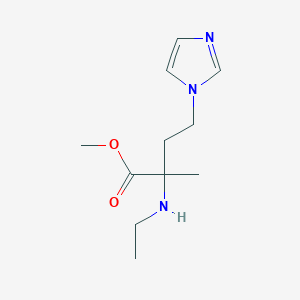

Methyl 2-(ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoate

Description

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

methyl 2-(ethylamino)-4-imidazol-1-yl-2-methylbutanoate |

InChI |

InChI=1S/C11H19N3O2/c1-4-13-11(2,10(15)16-3)5-7-14-8-6-12-9-14/h6,8-9,13H,4-5,7H2,1-3H3 |

InChI Key |

VWPKIQORXQXPJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)(CCN1C=CN=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis

An alternative synthesis involves:

- Preparation of the imidazole ring-containing intermediate

- Coupling with a suitably functionalized butanoate moiety bearing the ethylamino substituent

- Use of protecting groups if necessary to prevent side reactions (e.g., Boc protection of amino groups)

- Final deprotection and purification steps to obtain the pure methyl ester

This approach allows for greater control over stereochemistry and substitution patterns but requires more steps and careful purification.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Carboxylic acid activation | Thionyl chloride (SOCl2) or oxalyl chloride | Converts acid to acid chloride |

| Amination | Ethylamine, base (e.g., triethylamine) | Introduces ethylamino group |

| Imidazole substitution | Imidazole, polar aprotic solvent (e.g., DMF) | Nucleophilic substitution at 4-position |

| Esterification | Methanol, acid catalyst (e.g., H2SO4) | Forms methyl ester if needed |

| Protection/Deprotection | Boc2O for protection; 4N HCl in dioxane for removal | Used if amino groups need protection |

Reaction temperatures typically range from room temperature to reflux depending on the step. Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM) are commonly employed.

Purification Techniques

- Extraction: Organic solvent extraction to separate product from aqueous layers

- Drying: Use of drying agents like magnesium sulfate (MgSO4)

- Chromatography: Preparative high-performance liquid chromatography (HPLC) or silica gel column chromatography for final purification

- Crystallization: Sometimes used to improve purity and isolate the compound as a solid

Comparative Table of Related Compounds and Their Preparation

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted imidazole derivatives.

Scientific Research Applications

Methyl 2-(ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially leading to inhibition or activation of biological processes. The ethylamino and methyl ester groups may also contribute to the compound’s overall activity by enhancing its binding affinity and stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structural and functional differences between the target compound and analogs from the literature:

Key Observations:

Substitutions on the imidazole (e.g., 2,4-dimethyl in ) increase steric bulk and lipophilicity compared to the unsubstituted imidazole in the target compound .

Ester Group Variations :

- Methyl esters (Target, ) are generally more hydrolytically stable than ethyl esters (), which may influence bioavailability .

Nitro groups () serve as precursors for amino derivatives via reduction, a common strategy in prodrug design .

Pharmacological and Physicochemical Properties

- Lipophilicity : The target compound’s imidazole core and methyl ester may reduce logP compared to benzimidazole analogs, favoring aqueous solubility.

- Bioactivity : Benzimidazoles () are associated with antiparasitic activity, while imidazoles (Target, ) may target antifungal or kinase pathways.

Biological Activity

Methyl 2-(ethylamino)-4-(1H-imidazol-1-yl)-2-methylbutanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions involving imidazole derivatives and amino acids. The presence of the imidazole ring is crucial for its biological activity, as it often participates in receptor binding and modulation.

Biological Activity Overview

The compound exhibits a range of biological activities, primarily due to its interaction with various receptors in the body. Key areas of interest include:

- Antihypertensive Effects : Research indicates that compounds containing imidazole rings can interact with imidazoline binding sites (IBS) and adrenergic receptors, influencing blood pressure regulation. For instance, derivatives similar to this compound have shown significant affinity for IBS I(1) and I(2), which are linked to cardiovascular effects .

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Analogous compounds have demonstrated growth inhibition against various cancer cell lines, indicating potential for further development in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity:

- Receptor Binding : The imidazole moiety plays a significant role in binding to specific receptors such as alpha-adrenergic receptors and imidazoline receptors, which are involved in regulating vascular tone and blood pressure .

- Cellular Pathways : The compound may influence intracellular signaling pathways that lead to changes in cell proliferation and apoptosis, particularly in cancer cells .

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

- Cardiovascular Studies : A study evaluated the effects of similar imidazole derivatives on spontaneously hypertensive rats, demonstrating a reduction in mean arterial pressure (MAP) correlated with high affinity for IBS and alpha(2) adrenergic receptors .

- Antitumor Research : In vitro assays using cell lines have shown that certain derivatives inhibit tumor cell growth effectively. For example, compounds tested against Staphylococcus epidermidis indicated antimicrobial properties alongside antitumor activity .

Table 1: Biological Activities of Related Compounds

Q & A

Q. What comparative analyses are used to benchmark against structurally related compounds?

- Methodological Answer :

- Functional group swaps : Compare with ethyl 3-(imidazol-1-yl)propanoate to evaluate ester chain length effects on bioavailability .

- Biological profiling : Parallel assays against 4-(imidazolylmethyl)quinoline derivatives to identify COX-2 selectivity trends .

- Computational benchmarking : DFT calculations (B3LYP/6-31G*) compare electronic properties (HOMO-LUMO gaps) with analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.